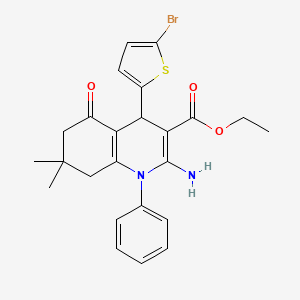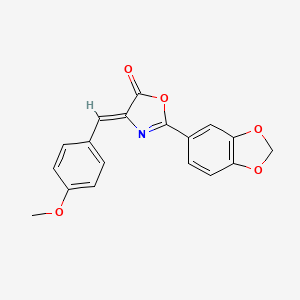
N-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone under acidic conditions.
Attachment of the Benzodioxole Group: This step might involve a nucleophilic substitution reaction where the benzodioxole moiety is introduced.
Introduction of the Dimethylphenyl Group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethylphenyl group is attached to the thiazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions might convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where various functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydrothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Possible applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The benzodioxole and dimethylphenyl groups might enhance the compound’s binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiazole, benzothiazole, and aminothiazole.
Benzodioxole Derivatives: Compounds such as piperonyl butoxide and safrole.
Dimethylphenyl Derivatives: Compounds like xylene and dimethylbenzene.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-4-(2,5-DIMETHYLPHENYL)-1,3-THIAZOL-2-AMINE is unique due to the combination of its structural features, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C18H16N2O2S |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(2,5-dimethylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H16N2O2S/c1-11-3-4-12(2)14(7-11)15-9-23-18(20-15)19-13-5-6-16-17(8-13)22-10-21-16/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
NATNRJAAZQYUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11541901.png)
![N-(1-{N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]hydrazinecarbonyl}-2-phenylethyl)-4-methylbenzene-1-sulfonamide](/img/structure/B11541906.png)
![2,4-Dibromo-6-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11541908.png)
![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)sulfanyl]ethyl benzoate](/img/structure/B11541911.png)
![N-(3-{[(2E)-2-(2-hydroxy-3,5-diiodobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11541912.png)
![4-Chloro-2-[(E)-[(2,3-dichlorophenyl)imino]methyl]-6-nitrophenol](/img/structure/B11541921.png)
![9-[4-(dimethylamino)phenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11541926.png)


![N'-[(Z)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B11541961.png)
![2-(2,5-dichlorophenyl)-N-{(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine](/img/structure/B11541968.png)
![4-{[(Z)-(3-bromo-4-methoxyphenyl)methylidene]amino}-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11541969.png)
![(2E)-3-imino-2-[(2-methoxyphenyl)hydrazono]-3-morpholin-4-ylpropanenitrile](/img/structure/B11541976.png)

